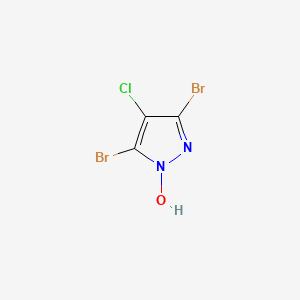
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol typically involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles.
Industrial Production Methods
Industrial production methods for this compound may involve reflux in solvents such as ethanol, methanol, or acetic acid. Microwave irradiation and ionic liquids are also used to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less substituted pyrazoles.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . Reaction conditions often involve refluxing in ethanol or methanol, with monitoring by thin-layer chromatography (TLC) using solvent systems like chloroform:methanol .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles and pyrazoloquinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential neuroprotective effects and selective inhibition of cholinesterase.
Medicine: Explored for its anti-tubercular and anti-inflammatory properties.
Industry: Utilized in the development of new drugs and functional materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol involves its ability to donate and accept hydrogen bonds, facilitating intermolecular interactions . This property allows the compound to participate in proton transfer processes and form various linear and cyclic complexes. The molecular targets and pathways involved include cholinesterase enzymes and other biological receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-1-ol
- 3,5-Diphenyl-1H-pyrazole
- 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Uniqueness
The combination of these halogens in the pyrazole ring structure distinguishes it from other similar compounds and contributes to its diverse chemical and biological activities .
Propiedades
Número CAS |
87844-48-2 |
|---|---|
Fórmula molecular |
C3HBr2ClN2O |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
3,5-dibromo-4-chloro-1-hydroxypyrazole |
InChI |
InChI=1S/C3HBr2ClN2O/c4-2-1(6)3(5)8(9)7-2/h9H |
Clave InChI |
RNDXVRWJPRBSTG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N(N=C1Br)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
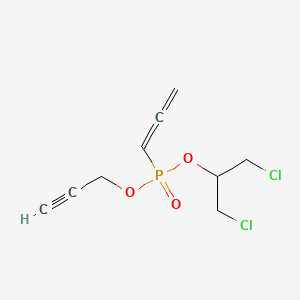
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
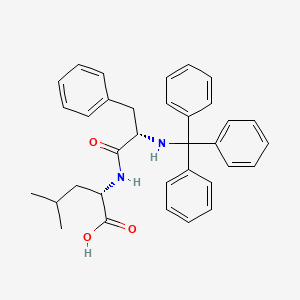
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
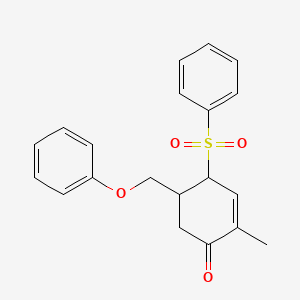

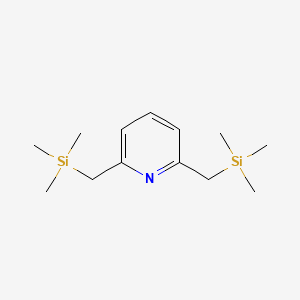
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
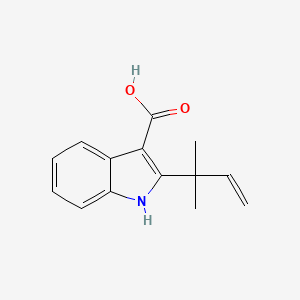
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

